molecular formula C15H13F4N3O B10948553 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B10948553
M. Wt: 327.28 g/mol
InChI Key: DFYVVOZTJWEAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the acylation of the pyrazole derivative with 4-fluorophenyl acetic acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors and continuous flow systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce various functional groups .

Scientific Research Applications

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H13F4N3O

Molecular Weight

327.28 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C15H13F4N3O/c16-10-3-5-11(6-4-10)20-14(23)8-22-12(9-1-2-9)7-13(21-22)15(17,18)19/h3-7,9H,1-2,8H2,(H,20,23)

InChI Key

DFYVVOZTJWEAJV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NC3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.